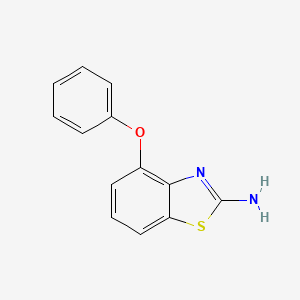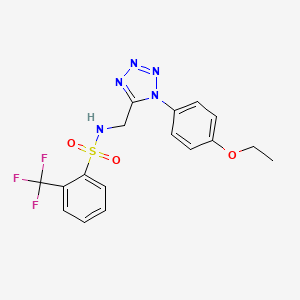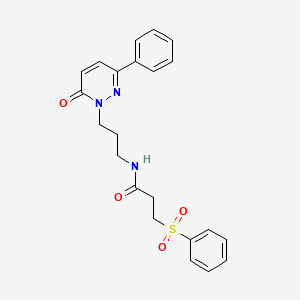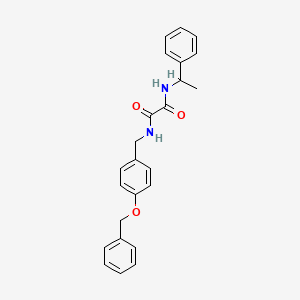
4-Phenoxy-1,3-benzothiazol-2-amine
Descripción general
Descripción
4-Phenoxy-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C13H10N2OS . It is used for research purposes .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 4-Phenoxy-1,3-benzothiazol-2-amine consists of a benzothiazole ring attached to a phenyl ring via an oxygen atom . The benzothiazole ring is a bicyclic structure composed of a benzene ring fused to a thiazole ring .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
4-Phenoxy-1,3-benzothiazol-2-amine: has been investigated for its anti-tubercular properties. Researchers have synthesized various benzothiazole derivatives and evaluated their inhibitory concentrations against Mycobacterium tuberculosis (M. tuberculosis). These derivatives exhibited promising inhibition potency, making them potential candidates for developing new anti-TB drugs .
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR methodology, pioneered by Hansch, correlates physicochemical properties with biological activity. Researchers have used QSAR modeling to establish a relationship between the structural features of 4-Phenoxy-1,3-benzothiazol-2-amine derivatives and their biological effects. This approach aids in predicting the compound’s activity based on its chemical structure .
Synthesis of Benzothiazoles
The compound has been employed in the synthesis of benzothiazoles. One notable route involves cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). This method yields various benzothiazoles efficiently .
Antioxidant Properties
Certain derivatives of 4-Phenoxy-1,3-benzothiazol-2-amine have demonstrated potent antioxidant activity. These compounds were evaluated in vitro, and their IC50 values indicated strong antioxidant effects. Further exploration of their antioxidant mechanisms could be valuable .
Direcciones Futuras
Benzothiazole derivatives, such as 4-Phenoxy-1,3-benzothiazol-2-amine, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, mediating their anti-inflammatory effects .
Biochemical Pathways
, benzothiazole derivatives have been associated with various biochemical pathways. For instance, some benzothiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, thereby reducing the production of prostaglandins and mediating anti-inflammatory effects .
Result of Action
Benzothiazole derivatives have been associated with a range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-inflammatory effects . These effects suggest that the compound may induce changes at the molecular and cellular levels, potentially affecting cell growth, inflammation, and other processes.
Propiedades
IUPAC Name |
4-phenoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-13-15-12-10(7-4-8-11(12)17-13)16-9-5-2-1-3-6-9/h1-8H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLROQLPSKILYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C(=CC=C2)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-1,3-benzothiazol-2-amine | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B2446561.png)
![4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2446562.png)
![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2446563.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2446565.png)
![3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2446569.png)
![2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2446570.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2446571.png)

![2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2446573.png)
![1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2446575.png)
![6-(2-fluorophenyl)-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4(3H)-pyrimidinone](/img/structure/B2446576.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2446577.png)
